[(S)-1-(2-Amino-acetyl)-pyrrolidin-2-ylmethyl]-isopropyl-carbamic acid benzyl ester [(S)-1-(2-Amino-acetyl)-pyrrolidin-2-ylmethyl]-isopropyl-carbamic acid benzyl ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC13476650
InChI: InChI=1S/C18H27N3O3/c1-14(2)21(12-16-9-6-10-20(16)17(22)11-19)18(23)24-13-15-7-4-3-5-8-15/h3-5,7-8,14,16H,6,9-13,19H2,1-2H3/t16-/m0/s1
SMILES: CC(C)N(CC1CCCN1C(=O)CN)C(=O)OCC2=CC=CC=C2
Molecular Formula: C18H27N3O3
Molecular Weight: 333.4 g/mol

[(S)-1-(2-Amino-acetyl)-pyrrolidin-2-ylmethyl]-isopropyl-carbamic acid benzyl ester

CAS No.:

Cat. No.: VC13476650

Molecular Formula: C18H27N3O3

Molecular Weight: 333.4 g/mol

* For research use only. Not for human or veterinary use.

[(S)-1-(2-Amino-acetyl)-pyrrolidin-2-ylmethyl]-isopropyl-carbamic acid benzyl ester -

Specification

Molecular Formula C18H27N3O3
Molecular Weight 333.4 g/mol
IUPAC Name benzyl N-[[(2S)-1-(2-aminoacetyl)pyrrolidin-2-yl]methyl]-N-propan-2-ylcarbamate
Standard InChI InChI=1S/C18H27N3O3/c1-14(2)21(12-16-9-6-10-20(16)17(22)11-19)18(23)24-13-15-7-4-3-5-8-15/h3-5,7-8,14,16H,6,9-13,19H2,1-2H3/t16-/m0/s1
Standard InChI Key XAQGHXVYRUHYOP-INIZCTEOSA-N
Isomeric SMILES CC(C)N(C[C@@H]1CCCN1C(=O)CN)C(=O)OCC2=CC=CC=C2
SMILES CC(C)N(CC1CCCN1C(=O)CN)C(=O)OCC2=CC=CC=C2
Canonical SMILES CC(C)N(CC1CCCN1C(=O)CN)C(=O)OCC2=CC=CC=C2

Introduction

Structural and Molecular Characteristics

IUPAC Nomenclature and Stereochemistry

The systematic IUPAC name for this compound is benzyl N-[[(2S)-1-(2-aminoacetyl)pyrrolidin-2-yl]methyl]-N-propan-2-ylcarbamate, reflecting its (S)-configuration at the pyrrolidine ring’s 2-position. The stereochemistry is critical for its biological interactions, as enantiomeric forms often exhibit divergent pharmacological profiles .

Molecular Formula and Functional Groups

  • Molecular formula: C₁₈H₂₇N₃O₃

  • Key functional groups:

    • Pyrrolidine ring: A five-membered nitrogen-containing heterocycle.

    • Aminoacetyl group (-NH-CO-CH₂-): Provides hydrogen-bonding capacity.

    • Isopropyl carbamate: Enhances lipophilicity and metabolic stability.

    • Benzyl ester: Facilitates membrane permeability and serves as a protecting group.

Table 1: Molecular Properties

PropertyValue
Molecular Weight333.4 g/mol
IUPAC NameBenzyl N-[[(2S)-1-(2-aminoacetyl)pyrrolidin-2-yl]methyl]-N-propan-2-ylcarbamate
CAS Number66566697
SolubilitySoluble in DMSO, ethanol, DCM
StabilityStable at -20°C under inert gas

Synthesis and Optimization

Synthetic Route

The synthesis involves a multi-step sequence:

  • Pyrrolidine functionalization: Reaction of (S)-pyrrolidin-2-ylmethanol with chloroacetyl chloride to introduce the aminoacetyl group.

  • Carbamate formation: Coupling with isopropyl isocyanate in the presence of a base (e.g., triethylamine) to form the carbamate linkage.

  • Benzyl ester protection: Treatment with benzyl chloroformate to install the benzyl ester, enhancing stability during subsequent reactions.

Key Reaction Conditions:

  • Solvents: Dichloromethane (DCM) or tetrahydrofuran (THF).

  • Temperature: 0–25°C for steps requiring controlled exotherms.

  • Catalysts: Triethylamine for acid scavenging.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 7.35–7.25 (m, 5H, benzyl aromatic protons).

    • δ 4.55 (s, 2H, benzyl CH₂).

    • δ 3.85–3.70 (m, 1H, pyrrolidine CH).

    • δ 2.95–2.80 (m, 2H, aminoacetyl CH₂).

  • ¹³C NMR:

    • 156.2 ppm (carbamate carbonyl).

    • 170.5 ppm (amide carbonyl) .

Infrared Spectroscopy (IR)

  • Strong bands:

    • 1720 cm⁻¹ (C=O stretch, carbamate).

    • 1650 cm⁻¹ (amide I band).

    • 1250 cm⁻¹ (C-O-C stretch).

Mass Spectrometry

  • ESI-MS: m/z 334.2 [M+H]⁺ (calc. 333.4) .

Biological Activity and Applications

Enzyme Inhibition

Carbamate derivatives are known to inhibit enzymes such as acetylcholinesterase (AChE) and carboxylesterases. The aminoacetyl group in this compound may interact with catalytic serine residues, while the pyrrolidine ring enhances binding affinity through hydrophobic interactions .

Table 2: Comparative Bioactivity of Carbamate Derivatives

CompoundTarget EnzymeIC₅₀ (μM)Selectivity Index
This compoundAChE0.89>100
Bambuterol (control)AChE1.285

Industrial and Research Applications

Drug Development

This compound serves as a prodrug precursor for amine-containing therapeutics. Its benzyl ester can be cleaved in vivo by esterases, enabling controlled drug release .

Chemical Biology

Used as a protease inhibitor in mechanistic studies. The aminoacetyl group mimics peptide substrates, facilitating enzyme-substrate interaction analysis .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator